molecular formula C7H15ClN2O3S B1489458 2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide CAS No. 1311315-46-4

2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide

Cat. No. B1489458
M. Wt: 242.72 g/mol
InChI Key: FWBRBERVXPWZGT-UHFFFAOYSA-N
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Description

“2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide” is a chemical compound with the molecular formula C7H15ClN2O3S . Its average mass is 242.724 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Biological Effects of Related Compounds

Research into the biological effects of acetamide, formamide, and their derivatives has been extensive. For example, Kennedy (2001) provides an update on the toxicology of acetamide and related compounds, noting their commercial importance and the significant data accumulated over years regarding their biological consequences of exposure in humans. This review could offer insights into potential toxicological research applications for 2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide, given its structural relation to acetamide derivatives (Kennedy, 2001).

Sulfonamides in Drug Development

Sulfonamides, a class to which 2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide loosely belongs due to the presence of a sulfonamide group, have been reviewed extensively for their presence in clinically used drugs and their novel applications. Carta, Scozzafava, and Supuran (2012) discuss the patent landscape and scientific literature around sulfonamides, highlighting their use in various therapeutic areas, including as carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and in cancer and glaucoma treatments. This suggests that 2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide could potentially find applications in the development of novel therapeutic agents targeting similar pathways or disorders (Carta, Scozzafava, & Supuran, 2012).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, compounds with specific functional groups, such as sulfonamides, play a crucial role in the development of chemoselective reagents and chiral ligands. Research by Kondo and Murakami (2001) into N-acylation reagents and chiral ligands based on the N-Ar axis, for instance, could be relevant for understanding how 2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide might be utilized in synthetic chemistry to develop new molecules with specific stereochemical properties or as intermediates in complex syntheses (Kondo & Murakami, 2001).

Environmental and Health Implications

Research into the environmental presence and health implications of similar compounds, particularly those with potential endocrine-disrupting properties, is crucial. For instance, the study of PCB metabolites in blood by Quinete et al. (2014) focuses on compounds with possible endocrine-disrupting capabilities, highlighting the need for understanding the environmental behavior and health risks of such compounds. This area of research could be pertinent for assessing the environmental impact and safety profile of 2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide, especially if it shares similar biological activities or environmental persistence (Quinete, Schettgen, Bertram, & Kraus, 2014).

properties

IUPAC Name

2-chloro-N-[3-[methyl(methylsulfonyl)amino]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN2O3S/c1-10(14(2,12)13)5-3-4-9-7(11)6-8/h3-6H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBRBERVXPWZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)CCl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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